molecular formula C16H15NO B13951340 Propanamide, N-9H-fluoren-2-yl- CAS No. 60550-78-9

Propanamide, N-9H-fluoren-2-yl-

Cat. No.: B13951340
CAS No.: 60550-78-9
M. Wt: 237.30 g/mol
InChI Key: LXWGEBDMBDWGIP-UHFFFAOYSA-N
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Description

Propanamide, N-9H-fluoren-2-yl-: is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-9H-fluoren-2-yl- typically involves the reaction of 9H-fluoren-2-amine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

9H-fluoren-2-amine+propanoyl chloridePropanamide, N-9H-fluoren-2-yl-+HCl\text{9H-fluoren-2-amine} + \text{propanoyl chloride} \rightarrow \text{Propanamide, N-9H-fluoren-2-yl-} + \text{HCl} 9H-fluoren-2-amine+propanoyl chloride→Propanamide, N-9H-fluoren-2-yl-+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts or solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Propanamide, N-9H-fluoren-2-yl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce the amide group to an amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may yield fluorenylamines.

Scientific Research Applications

Chemistry: Propanamide, N-9H-fluoren-2-yl- is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also serve as a model compound for understanding the behavior of similar amides in biological systems.

Medicine: Propanamide, N-9H-fluoren-2-yl- has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Propanamide, N-9H-fluoren-2-yl- involves its interaction with specific molecular targets. The fluorenyl moiety can interact with aromatic systems through π-π stacking interactions, while the amide group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to specific targets.

Comparison with Similar Compounds

    Propanamide: A simpler amide without the fluorenyl group.

    Fluorenylmethanol: A compound with a fluorenyl group attached to a methanol moiety.

    Fluorenone: An oxidized derivative of fluorene.

Uniqueness: Propanamide, N-9H-fluoren-2-yl- is unique due to the presence of both the propanamide and fluorenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

60550-78-9

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)propanamide

InChI

InChI=1S/C16H15NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,17,18)

InChI Key

LXWGEBDMBDWGIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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